molecular formula C11H15NO2 B14514000 Butanoic acid, 3-(phenylamino)-, methyl ester, (R)- CAS No. 63430-94-4

Butanoic acid, 3-(phenylamino)-, methyl ester, (R)-

Cat. No.: B14514000
CAS No.: 63430-94-4
M. Wt: 193.24 g/mol
InChI Key: IEYGIYJFTCKIOC-SECBINFHSA-N
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Description

Butanoic acid, 3-(phenylamino)-, methyl ester, ®- is an organic compound with a complex structure that includes a butanoic acid backbone, a phenylamino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 3-(phenylamino)-, methyl ester, ®- typically involves the esterification of butanoic acid derivatives with phenylamine and methanol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-(phenylamino)-, methyl ester, ®- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The phenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylamino derivatives.

Scientific Research Applications

Butanoic acid, 3-(phenylamino)-, methyl ester, ®- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Butanoic acid, 3-(phenylamino)-, methyl ester, ®- involves its interaction with specific molecular targets such as enzymes and receptors. The phenylamino group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 3-methyl-, phenylmethyl ester: Similar structure but with a methyl group instead of a phenylamino group.

    Isovaleric acid, benzyl ester: Another ester derivative with a different alkyl chain.

    Phenylmethyl 3-methylbutanoate: Similar ester structure with a different substitution pattern.

Uniqueness

Butanoic acid, 3-(phenylamino)-, methyl ester, ®- is unique due to the presence of the phenylamino group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

63430-94-4

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl (3R)-3-anilinobutanoate

InChI

InChI=1S/C11H15NO2/c1-9(8-11(13)14-2)12-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3/t9-/m1/s1

InChI Key

IEYGIYJFTCKIOC-SECBINFHSA-N

Isomeric SMILES

C[C@H](CC(=O)OC)NC1=CC=CC=C1

Canonical SMILES

CC(CC(=O)OC)NC1=CC=CC=C1

Origin of Product

United States

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